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Compound of Interest

Compound Name: 2-Phenyl-1,3-propanediol

Cat. No.: B123019 Get Quote

Introduction

2-Phenyl-1,3-propanediol (CAS No: 1570-95-2) is a key chemical intermediate in the

synthesis of various pharmaceuticals and other organic compounds.[1] Its molecular structure,

consisting of a phenyl group and two primary hydroxyl groups, gives rise to a unique

spectroscopic profile. This technical guide provides an in-depth overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Phenyl-1,3-
propanediol, intended for researchers, scientists, and professionals in drug development. The

document outlines detailed experimental protocols for acquiring this data and presents the

information in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Phenyl-1,3-propanediol.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b123019?utm_src=pdf-interest
https://www.benchchem.com/product/b123019?utm_src=pdf-body
https://www.guidechem.com/encyclopedia/2-phenyl-1-3-propanediol-dic8959.html
https://www.benchchem.com/product/b123019?utm_src=pdf-body
https://www.benchchem.com/product/b123019?utm_src=pdf-body
https://www.benchchem.com/product/b123019?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.25-7.40 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.00 Multiplet 1H
Methine proton (-

CH(Ph)-)

~3.80 Multiplet 4H
Methylene protons (-

CH₂OH)

~2.50 Broad Singlet 2H
Hydroxyl protons (-

OH)

Note: This data is predicted based on the chemical structure, as detailed experimental data

was not available in the searched literature. The exact chemical shifts and coupling constants

can vary based on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data[2][3]
Chemical Shift (ppm) Assignment

140.9 Quaternary Aromatic Carbon (C-ipso)

128.5 Aromatic Carbons (C-ortho/C-meta)

127.8 Aromatic Carbons (C-ortho/C-meta)

126.9 Aromatic Carbon (C-para)

65.5 Methylene Carbons (-CH₂OH)

50.8 Methine Carbon (-CH(Ph)-)

Source: SpectraBase

Table 3: IR Spectroscopic Data (Expected)
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

3000-2850 Medium C-H stretch (aliphatic)

1600, 1495, 1450 Medium-Weak C=C stretch (aromatic ring)

1200-1000 Strong C-O stretch (primary alcohol)

750-700 and 700-650 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Note: This data represents expected absorption bands based on the functional groups present

in 2-Phenyl-1,3-propanediol. A certificate of analysis for a commercial sample confirms the

infrared spectrum conforms to the structure.[2]

Table 4: Mass Spectrometry Data (Expected)
m/z Interpretation

152 Molecular Ion [M]⁺

134 [M - H₂O]⁺

121 [M - CH₂OH]⁺

103 [C₈H₇]⁺ (tropylium ion) or [M - H₂O - CH₂OH]⁺

91 [C₇H₇]⁺ (tropylium ion)

77 [C₆H₅]⁺ (phenyl cation)

Note: This data represents a plausible fragmentation pattern based on the structure of 2-
Phenyl-1,3-propanediol. The molecular weight of the compound is 152.19 g/mol .[3][4]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for 2-Phenyl-1,3-
propanediol. Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Phenyl-1,3-propanediol in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition:

Acquire a 1H NMR spectrum to determine the chemical shifts, multiplicities, coupling

constants, and integration of the proton signals.

Acquire a 13C NMR spectrum to identify the number and types of carbon atoms. A proton-

decoupled spectrum is standard.

Additional experiments such as DEPT (Distortionless Enhancement by Polarization

Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide

(KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent

pellet.

Thin Film Method: If the sample is a low-melting solid or can be dissolved in a volatile

solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically

in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure

KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe or by dissolving it in a
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suitable solvent for techniques like electrospray ionization (ESI).

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by the mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the structural elucidation of an

organic compound like 2-Phenyl-1,3-propanediol using the spectroscopic techniques

discussed.
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Caption: A logical workflow for structural elucidation using NMR, IR, and MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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